Cas no 432508-90-2 (N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is a specialized diamide compound featuring a cyclohexenyl ethyl group and a pyridinylmethyl moiety. Its unique structure, combining a cyclic alkene with a heteroaromatic system, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s dual amide functionality enhances its potential as a ligand or building block for metal coordination complexes or bioactive molecules. Its pyridine group offers sites for further functionalization, while the cyclohexenyl component contributes to lipophilicity, influencing solubility and binding properties. This diamide is particularly suited for applications requiring precise molecular design, such as drug discovery or material science.
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide structure
432508-90-2 structure
Product Name:N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
CAS No:432508-90-2
MF:C16H21N3O2
MW:287.356843709946
CID:5474546
PubChem ID:2287571
Update Time:2025-10-23

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide Chemical and Physical Properties

Names and Identifiers

    • CHEMBL1884772
    • F2879-3982
    • SMR000281802
    • 432508-90-2
    • N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide
    • AKOS000592795
    • HMS2627C14
    • AB00119982-01
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
    • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
    • MLS000712035
    • Inchi: 1S/C16H21N3O2/c20-15(18-11-8-13-4-2-1-3-5-13)16(21)19-12-14-6-9-17-10-7-14/h4,6-7,9-10H,1-3,5,8,11-12H2,(H,18,20)(H,19,21)
    • InChI Key: GPNMQVBAVYLTEM-UHFFFAOYSA-N
    • SMILES: O=C(C(NCC1C=CN=CC=1)=O)NCCC1=CCCCC1

Computed Properties

  • Exact Mass: 287.16337692g/mol
  • Monoisotopic Mass: 287.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.1Ų

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide Pricemore >>

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Additional information on N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide

Professional Introduction to N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS No. 432508-90-2)

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide, identified by its CAS number 432508-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable candidate for further research and development in medicinal applications.

The molecular structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide consists of a cyclohexene moiety linked to an ethyl chain, which is further substituted with a pyridine ring at the fourth position. This unique arrangement of functional groups imparts distinct chemical and biological characteristics to the compound, positioning it as a potential building block for the synthesis of novel therapeutic agents.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific biological pathways associated with various diseases. The presence of both the cyclohexene and pyridine functionalities in N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide suggests that it may interact with biological targets in a manner that could be exploited for therapeutic purposes. For instance, the pyridine ring is known to be a common pharmacophore in many drugs due to its ability to form hydrogen bonds and coordinate with metal ions, while the cyclohexene moiety can contribute to hydrophobic interactions and steric effects.

Current research in the field of drug discovery has highlighted the importance of multifunctional compounds that can modulate multiple targets simultaneously. The structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide aligns well with this trend, as its dual functionality could allow it to engage with multiple receptors or enzymes involved in disease pathways. This characteristic makes it an attractive candidate for further investigation in the context of drug design and development.

One of the most promising areas of research involving N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide is its potential application in oncology. Recent studies have demonstrated that compounds containing pyridine moieties can exhibit inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells. The cyclohexene group, on the other hand, may contribute to improved solubility and bioavailability, which are critical factors for the efficacy of therapeutic agents. Together, these features make N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide a compelling candidate for further exploration as an anti-cancer drug.

In addition to its potential role in oncology, N-[2-(cyclohex-1-en-1-yll)ethyl]-N'-[(pyridinr 4 -yrrl

The synthesis of N-[2-(cyclohex-rn 1 -en -rnyr) ethyl]-N'-[(pyridirr 4 -yrrl)methyr ethanedirnride involves several key steps that highlight the complexity and precision required in pharmaceutical chemistry. The introduction of the cyclohexene group typically requires careful control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the pyridine ring necessitates careful selection of reagents and catalysts to achieve optimal results. These synthetic challenges underscore the importance of advanced chemical techniques and methodologies in the development of novel compounds like this one.

As research continues to uncover new applications for N-[2-(cyclohex-rn 1 -en -rnyr) ethyl]-N'-[(pyridirr 4 -yrrl)methyr ethanedirnride], it will be crucial to conduct thorough pharmacological studies to evaluate its efficacy and safety profile. These studies will involve both in vitro and in vivo experiments designed to assess its interactions with biological targets and its overall pharmacokinetic properties. By gaining a deeper understanding of how this compound functions at the molecular level, researchers can better harness its potential for therapeutic applications.

In conclusion, N-[2-(cyclohex-rn 1 -en -rnyr) ethyl]-N'-[(pyridirr 4 -yrrl)methyr ethanedirnride (CAS No. 432508-r0-r2) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As scientists continue to explore its properties and applications, this compound is poised to contribute significantly to advancements in medicine and drug discovery.

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